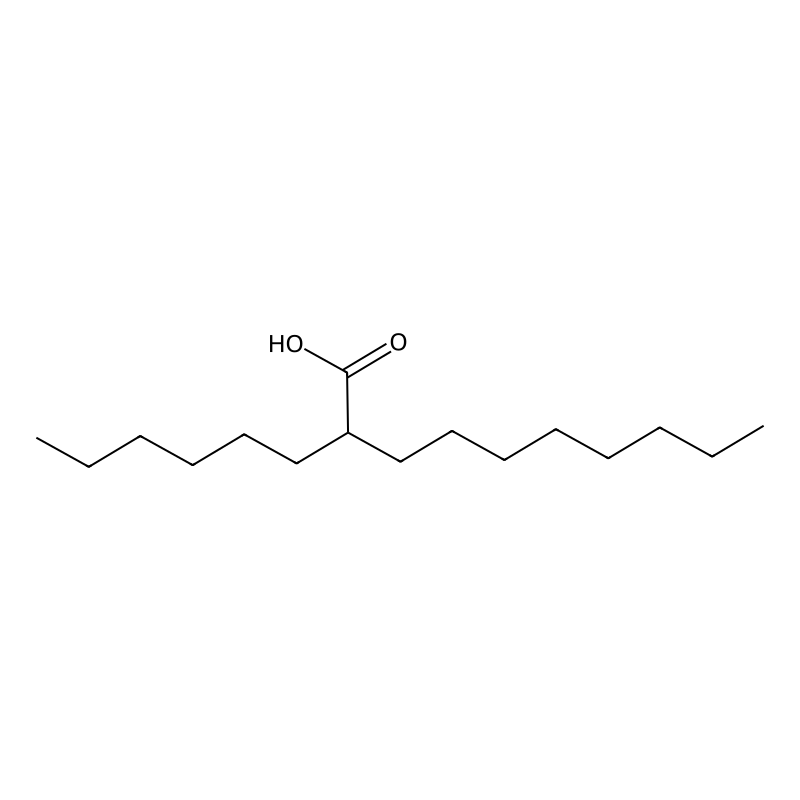

2-Hexyldecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antibacterial Properties

2-Hexyldecanoic acid has been shown to exhibit antibacterial efficacy against certain gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus []. The exact mechanism of action for this antibacterial effect is not fully understood, but it is believed to involve disruption of the bacterial cell membrane [].

Anticancer Properties

Some research suggests that 2-Hexyldecanoic acid may have potential applications in preventing the growth of prostate cancer cells []. However, more studies are needed to confirm this effect and elucidate the underlying mechanisms.

Other Research Applications

- Metabolomic Marker: A study investigating the effects of dextromethorphan abuse in rats found that 2-Hexyldecanoic acid levels increased in the high-dose group compared to the control group. This suggests that 2-Hexyldecanoic acid could potentially serve as a biomarker for dextromethorphan abuse, although further research is needed to validate this application.

- Binding to Magnetic Particles: The chemical structure of 2-Hexyldecanoic acid, containing both a carboxyl group and an alkyl side chain, allows it to bind to magnetic particles []. This property could be useful in developing targeted drug delivery systems or magnetic resonance imaging (MRI) contrast agents.

2-Hexyldecanoic acid is characterized by its long hydrophobic carbon chain, which contributes to its physical properties, such as being insoluble in water but soluble in organic solvents. It is a colorless to pale yellow liquid at room temperature and has a relatively high boiling point, indicative of its fatty acid nature. The compound is primarily utilized in laboratory settings and has been noted for its stability under normal conditions, with no hazardous polymerization or significant reactivity reported under standard handling practices .

Currently, there is no scientific research readily available on the specific mechanism of action of 2-hexyldecanoic acid in biological systems. MCFAs, in general, are known to be metabolized differently compared to long-chain fatty acids []. They might be better substrates for mitochondrial oxidation, potentially influencing energy metabolism []. Further research is needed to understand the specific effects of 2-hexyldecanoic acid.

- Esterification: Reacting with alcohols to form esters.

- Saponification: Reacting with bases to produce salts and glycerol.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide.

These reactions are essential for synthesizing derivatives used in various applications, including surfactants and lubricants.

Research on the biological activity of 2-Hexyldecanoic acid is limited, but it is known to have low toxicity levels. It has not been classified as a carcinogen or mutagen by major health organizations . Its structure suggests potential interactions with biological membranes due to its hydrophobic properties, which may influence cell permeability and membrane fluidity.

2-Hexyldecanoic acid can be synthesized through several methods, including:

- Direct Esterification: Combining decanoic acid with hexanol under acidic conditions.

- Alkylation Reactions: Using alkyl halides (e.g., 1-chlorohexane) with carboxylic acids or their derivatives.

- Grignard Reactions: Reacting magnesium alkyls with carbonyl compounds followed by hydrolysis.

A notable synthesis route involves reacting methanol with 1-chlorohexane and caprylic acid methyl ester, yielding 2-Hexyldecanoic acid through a series of steps .

The primary applications of 2-Hexyldecanoic acid include:

- Laboratory Chemicals: Used as a reagent in chemical synthesis.

- Surfactants: Its structure allows it to function effectively as a surfactant in various formulations.

- Lubricants: Employed in formulations requiring high stability and low toxicity.

Additionally, it may find use in cosmetics and personal care products due to its emollient properties.

While specific interaction studies on 2-Hexyldecanoic acid are sparse, its classification as a non-toxic compound suggests minimal adverse interactions in biological systems. Its hydrophobic nature may allow it to interact favorably with lipid membranes, potentially enhancing the delivery of other compounds when used in formulations .

When comparing 2-Hexyldecanoic acid to similar compounds, several notable fatty acids can be highlighted:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Decanoic Acid | C10H20O2 | Straight-chain fatty acid; lower molecular weight. |

| Hexanoic Acid | C6H12O2 | Shorter chain length; more soluble in water. |

| Dodecanoic Acid | C12H24O2 | Straight-chain; used in food and cosmetics. |

| Octadecanoic Acid | C18H36O2 | Longer chain; commonly known as stearic acid. |

Uniqueness of 2-Hexyldecanoic Acid:

- The branched structure of 2-Hexyldecanoic acid provides distinct physical properties compared to straight-chain fatty acids, such as lower melting points and different solubility characteristics.

- Its specific applications in laboratory settings as well as potential uses in specialized formulations distinguish it from more commonly known fatty acids.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (99.8%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (10.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Udoetok IA, Wilson LD, Headley JV. Self-Assembled and Cross-Linked Animal and Plant-Based Polysaccharides: Chitosan-Cellulose Composites and Their Anion Uptake Properties. ACS Appl Mater Interfaces. 2016 Dec 7;8(48):33197-33209. Epub 2016 Nov 21. PubMed PMID: 27802018.

3: Bao S, Zhang J, Lin Z, Su K, Mo J, Hong L, Qian S, Chen L, Sun F, Wen C, Wu Q, Hu L, Lin G, Wang X. Serum metabolic changes in rats after intragastric administration of dextromethorphan. Biomed Chromatogr. 2017 Mar;31(3). doi: 10.1002/bmc.3814. Epub 2016 Sep 6. PubMed PMID: 27528536.

4: Udoetok IA, Dimmick RM, Wilson LD, Headley JV. Adsorption properties of cross-linked cellulose-epichlorohydrin polymers in aqueous solution. Carbohydr Polym. 2016 Jan 20;136:329-40. doi: 10.1016/j.carbpol.2015.09.032. Epub 2015 Sep 12. PubMed PMID: 26572363.

5: Florea L, Wagner K, Wagner P, Wallace GG, Benito-Lopez F, Officer DL, Diamond D. Photo-chemopropulsion--light-stimulated movement of microdroplets. Adv Mater. 2014 Nov 19;26(43):7339-45. doi: 10.1002/adma.201403007. Epub 2014 Sep 18. PubMed PMID: 25236879.

6: Mohamed MH, Wilson LD, Headley JV. Tunable polymeric sorbent materials for fractionation of model naphthenates. J Phys Chem B. 2013 Apr 4;117(13):3659-66. doi: 10.1021/jp310593p. Epub 2013 Mar 22. PubMed PMID: 23470092.

7: Mohamed MH, Wilson LD, Peru KM, Headley JV. Colloidal properties of single component naphthenic acids and complex naphthenic acid mixtures. J Colloid Interface Sci. 2013 Apr 1;395:104-10. doi: 10.1016/j.jcis.2012.12.056. Epub 2013 Jan 5. PubMed PMID: 23374435.

8: Burdi DK, Samejo MQ, Bhanger MI, Khan KM. Fatty acid composition of Abies pindrow (West Himalayan fir). Pak J Pharm Sci. 2007 Jan;20(1):15-9. PubMed PMID: 17337422.

9: Smirnova N, Reynolds KA. Branched-chain fatty acid biosynthesis in Escherichia coli. J Ind Microbiol Biotechnol. 2001 Oct;27(4):246-51. PubMed PMID: 11687938.

10: Kimura M, Kawada A. Contact dermatitis due to 2-hexyldecanoic acid (isopalmitate) in a lipstick. Contact Dermatitis. 1999 Aug;41(2):99-100. PubMed PMID: 10445691.

11: Nakamura M, Arima Y, Nobuhara S, Miyachi Y. Chemical burn due to dry-cleaning solvent. Contact Dermatitis. 1999 Aug;41(2):99. PubMed PMID: 10445690. a